4-Methyl-3-phenylpentan-1-amine: Chemical Structure, Properties, and Pharmacological Relevance
4-Methyl-3-phenylpentan-1-amine: Chemical Structure, Properties, and Pharmacological Relevance
The following in-depth technical guide details the chemical structure, synthesis, and pharmacological relevance of 4-Methyl-3-phenylpentan-1-amine .
Executive Summary
4-Methyl-3-phenylpentan-1-amine (also known as 3-phenyl-4-methylpentylamine or
While not widely marketed as a standalone pharmaceutical drug under a common trade name, this molecule represents a privileged scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of peptidomimetics (specifically mimicking the phenylalanine-valine/leucine dyad), protease inhibitors , and potential central nervous system (CNS) active agents targeting monoamine transporters or
This guide analyzes the molecule's structural properties, synthetic pathways, and pharmacological potential based on Structure-Activity Relationships (SAR).
Chemical Identity & Structure
Nomenclature and Identification[1][2]
-
IUPAC Name: 4-Methyl-3-phenylpentan-1-amine
-
Common Synonyms: 3-Phenyl-4-methylpentylamine; 1-Amino-3-phenyl-4-methylpentane;
-phenyl-isohexylamine. -
Molecular Formula:
-
Molecular Weight: 177.29 g/mol
-
SMILES: CC(C)C(c1ccccc1)CCN
-
Key Structural Feature: A primary amine tethered to a sterically crowded chiral center containing both an isopropyl and a phenyl group.
Structural Analysis
The molecule consists of a pentan-1-amine chain.
-
C1 (Amino): The primary amine (
) provides basicity and hydrogen bond donor/acceptor capability. -
C3 (Chiral Center): This carbon is bonded to the ethylamine chain, a phenyl ring, and an isopropyl group (via C4). This creates a high degree of steric bulk, restricting conformational freedom—a feature often exploited in drug design to lock bioactive conformations.
-
C4 (Isopropyl): The methyl substitution at C4 (forming an isopropyl group with C5) adds significant lipophilicity and steric hindrance, distinguishing it from simple phenethylamines.
Stereochemistry
The molecule possesses a chiral center at C3 .
-
(R)-Enantiomer: Derived from (R)-3-phenyl-4-methylpentanoic acid.[1]
-
(S)-Enantiomer: Derived from (S)-3-phenyl-4-methylpentanoic acid.[2]
-
Relevance: In biological systems, the specific stereochemistry at C3 is critical for receptor binding affinity, particularly in protease inhibitors where the side chain must fit into a hydrophobic pocket (e.g., S1 or S2 subsite).
Physicochemical Properties[2][5][6]
The following properties are derived from computational modeling and structural analogs:
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Weight | 177.29 g/mol | Optimal for CNS penetration (Rule of 5). |
| LogP (Octanol/Water) | ~3.2 - 3.5 | Highly lipophilic; suggests high blood-brain barrier (BBB) permeability. |
| pKa (Base) | ~10.5 | Exists predominantly as a cationic ammonium salt at physiological pH (7.4). |
| Hydrogen Bond Donors | 1 (Amine) | Facilitates interaction with receptor residues (e.g., aspartate/glutamate). |
| Hydrogen Bond Acceptors | 1 (Amine) | |
| Rotatable Bonds | 5 | Allows for induced fit binding, though restricted by the C3-phenyl/isopropyl clash. |
| Boiling Point | ~260°C (760 mmHg) | High boiling point due to intermolecular hydrogen bonding. |
Synthetic Methodology
The synthesis of 4-Methyl-3-phenylpentan-1-amine typically proceeds via the reduction of its acid or nitrile precursors. A robust pathway involves the construction of the carbon skeleton followed by functional group transformation.
Pathway A: From Phenylpyruvic Acid (Industrial Route)
This method, adapted from patent literature (e.g., EP 0407588), utilizes phenylpyruvic acid as a starting material to introduce the alkyl side chain before reduction.
-
Alkylation: Phenylpyruvic acid is reacted with isopropyl iodide in the presence of a base (NaOH) to yield 2-oxo-3-phenyl-4-methylpentanoic acid .[3]
-
Decarboxylation/Oxidation: The 2-oxo acid is oxidatively decarboxylated to 3-phenyl-4-methylpentanoic acid .
-
Amide Formation: Reaction with ammonia or urea yields the amide.
-
Reduction: The amide is reduced using Lithium Aluminum Hydride (LiAlH
) or Borane (BH ) to the final amine.
Pathway B: Stereoselective Conjugate Addition (Chiral Route)
For high enantiomeric purity, a chiral auxiliary (e.g., Evans oxazolidinone) is used.
-
Conjugate Addition: An
-unsaturated imide is reacted with an isopropyl radical or Grignard reagent in the presence of a chiral catalyst. -
Hydrolysis: The auxiliary is cleaved to yield optically active 3-phenyl-4-methylpentanoic acid .
-
Reduction: The acid is reduced to the alcohol, converted to the azide (via Mitsunobu or mesylation/NaN
), and reduced to the amine (Staudinger reduction).
Figure 1: Synthetic pathway from Phenylpyruvic acid to 4-Methyl-3-phenylpentan-1-amine.
Pharmacological Relevance & Applications
Although 4-Methyl-3-phenylpentan-1-amine is not a common drug itself, its structure serves as a template for several biological activities.
Peptidomimetics and Protease Inhibition
The 3-phenyl-4-methylpentyl moiety is a classic isostere for the Phenylalanine-Valine (Phe-Val) or Phenylalanine-Leucine (Phe-Leu) peptide bond.
-
Mechanism: In HIV protease or Renin inhibitors, replacing a cleavable peptide bond with a non-hydrolyzable amine scaffold (transition state mimic) prevents enzyme activity.
-
Role: The bulky isopropyl and phenyl groups occupy hydrophobic pockets (S1/S1') within the enzyme active site, providing high affinity binding.
CNS Activity Potential (SAR Analysis)
Based on structural homology to known psychoactive substances, the molecule exhibits potential for CNS modulation:
-
Monoamine Transporter Affinity: The structure resembles a ring-opened analog of Prolintane (a norepinephrine-dopamine reuptake inhibitor) and Fencamfamin . The lipophilic isopropyl group may enhance binding to the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET) compared to the unsubstituted phenethylamine.
-
Ligands (Gabapentinoids): While lacking the carboxylic acid essential for Gabapentin/Pregabalin activity, the steric arrangement of the phenyl and isopropyl groups mimics the leucine-like side chains required for binding to the
subunit of voltage-gated calcium channels. It may act as an antagonist or a modulator if properly functionalized.
Sigma Receptor Ligand
Substituted phenylpentylamines are frequent scaffolds for Sigma-1 receptor ligands. These receptors modulate calcium signaling and neurotransmitter release. The high lipophilicity and the presence of a basic nitrogen at a specific distance from the phenyl ring (3-4 carbons) are pharmacophoric features consistent with high-affinity Sigma ligands.
Safety and Handling
As a chemical intermediate, standard laboratory safety protocols apply.
-
Hazards: Likely a skin and eye irritant (H315, H319). As a primary amine, it is corrosive in high concentrations.
-
CNS Effects: Due to its structural similarity to stimulants, it should be handled with caution regarding potential sympathomimetic effects (e.g., tachycardia, hypertension) if ingested or inhaled.
-
Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the amine. Keep in a cool, dry place.
References
-
European Patent Office. (1991). Process for producing 2-oxo-3-aromatic carboxylic acid derivatives.[3][4] EP 0407588 B1.[3][4] Link
-
Sibi, M. P., et al. (2003). Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary.[1] Organic Letters, 5(17), 2971–2974. (Describes synthesis of (R)-3-phenyl-4-methylpentanoic acid). Link
-
PubChem. (n.d.). Compound Summary: 3-phenyl-4-methylpentanoic acid.[1][2][5] National Center for Biotechnology Information. Link
-
ChemicalBook. (2023).[6] 4-Methyl-3-phenylpentan-2-one Properties and Uses.Link
Sources
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- 3. data.epo.org [data.epo.org]
- 4. data.epo.org [data.epo.org]
- 5. (S)-3-Phenyl-4-methylvaleric acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
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